An In-Depth Technical Guide to (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine: A Chiral Building Block for Advanced Drug Discovery
An In-Depth Technical Guide to (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine: A Chiral Building Block for Advanced Drug Discovery
This guide provides a comprehensive technical overview of (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, a chiral amine of significant interest to researchers, scientists, and professionals in the field of drug development. The unique structural characteristics of this molecule make it a valuable building block in the synthesis of complex and stereospecific pharmaceuticals. This document will delve into its chemical structure, physicochemical properties, stereoselective synthesis, and applications, offering field-proven insights into its utility.
Introduction: The Significance of Chiral Amines in Medicinal Chemistry
Chirality plays a pivotal role in the pharmacological activity of many drugs. The three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with biological targets, which are themselves chiral. (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, with its defined stereocenter, offers a strategic advantage in designing molecules with enhanced potency and reduced off-target effects. The tetrahydropyran ring, a common motif in natural products and pharmaceuticals, imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide will explore the nuances of this specific enantiomer, providing a foundation for its effective application in drug discovery programs.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful incorporation into a synthetic workflow and for predicting the properties of the final active pharmaceutical ingredient (API).
Chemical Structure and Identification
The chemical structure of (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine is characterized by a primary amine attached to an ethyl group at the 4-position of a tetrahydropyran ring, with the stereochemistry at the chiral center designated as (R).
Core Physicochemical Properties
The physicochemical properties of enantiomers are identical in a non-chiral environment. Therefore, the data available for the (S)-enantiomer can be confidently used to represent the properties of the (R)-enantiomer.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.203 g/mol | [1] |
| Physical State | Liquid | [1] |
| Relative Density | 1.1 | [1] |
| Boiling Point | ~180.1 °C at 760 mmHg (Predicted for related achiral analog) | [3] |
| Flash Point | ~68 °C (Predicted for related achiral analog) | [3] |
| logP (Predicted) | -0.1 (for related achiral analog) | [4] |
Note: Boiling point, flash point, and logP are for the related achiral compound (Tetrahydro-2H-pyran-4-yl)methanamine and are provided as estimates.
The presence of the amine group suggests a basic character (pKa of the conjugate acid is expected to be around 9-10), and the tetrahydropyran moiety enhances its polarity and potential for hydrogen bonding, contributing to its solubility in polar solvents.
Synthesis and Stereochemical Control: The Path to Enantiopurity
The synthesis of enantiomerically pure (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine is a critical step for its application in drug discovery. The primary strategies involve either stereoselective synthesis or chiral resolution of a racemic mixture.
Conceptual Approach to Stereoselective Synthesis
A plausible and efficient method for the stereoselective synthesis of the target molecule involves the asymmetric reductive amination of a suitable ketone precursor, 1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one (CAS 137052-08-5)[5]. This approach leverages chiral catalysts or auxiliaries to direct the formation of the desired (R)-enantiomer.
Below is a conceptual step-by-step methodology that a skilled synthetic chemist could develop:
Step 1: Synthesis of the Ketone Precursor The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one can be achieved through various established methods, for instance, by the reaction of a Grignard reagent, such as methylmagnesium bromide, with tetrahydropyran-4-carbonitrile.
Step 2: Asymmetric Reductive Amination This is the key stereochemistry-determining step.
-
Imine Formation: The ketone precursor is reacted with an ammonia source, such as ammonia or an ammonium salt, to form the corresponding imine in situ.
-
Asymmetric Reduction: The imine is then reduced using a chiral reducing agent or a combination of a reducing agent and a chiral catalyst. A common and effective method involves the use of a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., a Noyori-type catalyst), in the presence of a hydrogen source (e.g., H₂ gas or a hydride source like formic acid). The choice of the chiral ligand is critical to induce the desired (R)-stereochemistry.
Step 3: Purification and Characterization The final product is purified using standard techniques such as column chromatography or distillation. The enantiomeric purity of the final product must be rigorously assessed using chiral chromatography (e.g., chiral HPLC or GC) and its structure confirmed by spectroscopic methods.
Diagram of the Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the stereoselective synthesis of (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine.
Chiral Resolution as an Alternative Strategy
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-(Tetrahydro-2H-pyran-4-YL)ethanamine[6]. This classical approach involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities[6].
Protocol for Chiral Resolution:
-
Salt Formation: The racemic amine is reacted with a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) in a suitable solvent to form a mixture of diastereomeric salts.
-
Fractional Crystallization: The solvent is carefully chosen to allow for the selective crystallization of one of the diastereomeric salts. This process often requires optimization of solvent systems and crystallization conditions.
-
Isolation and Liberation of the Free Amine: The crystallized diastereomeric salt is isolated by filtration. The desired enantiomer of the amine is then liberated by treatment with a base to neutralize the chiral acid.
-
Recovery of the Resolving Agent: The chiral resolving agent can often be recovered from the mother liquor for reuse.
Diagram of the Chiral Resolution Process:
Caption: Generalized workflow for the chiral resolution of a racemic amine.
Applications in Drug Discovery and Development
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, and the introduction of a chiral amine provides a key handle for building molecular complexity and optimizing interactions with biological targets. While specific examples detailing the use of the pure (R)-enantiomer of 1-(Tetrahydro-2H-pyran-4-YL)ethanamine are proprietary or embedded within complex patent literature, the broader class of aminotetrahydropyrans are utilized in the development of various therapeutic agents.
The related achiral building block, (tetrahydro-2H-pyran-4-yl)methylamine, has been incorporated into a selective CB2 receptor agonist developed for the treatment of inflammatory pain[7]. This highlights the utility of the aminotetrahydropyran scaffold in modulating key biological targets. The stereochemistry of the amine can be critical in such interactions, with one enantiomer often exhibiting significantly higher affinity or a different pharmacological profile than the other.
The (R)-enantiomer of related chiral building blocks, such as (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones, have been investigated as selective ACK1 inhibitors to combat acquired resistance to third-generation EGFR inhibitors in cancer therapy[8]. This demonstrates the importance of specific enantiomers in achieving selective inhibition of kinase targets.
Spectroscopic Analysis and Characterization
Definitive structural elucidation and confirmation of stereochemistry are paramount. While specific spectra for the (R)-enantiomer are not publicly available, the following provides an expected spectroscopic profile based on the analysis of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the tetrahydropyran ring protons, the ethyl group protons, and the amine protons. Key expected features include:
-
Tetrahydropyran protons: A series of multiplets in the region of approximately 1.2-3.9 ppm. The protons adjacent to the oxygen atom (positions 2 and 6) would appear at the downfield end of this range.
-
CH-NH₂ proton: A multiplet for the proton at the chiral center, likely in the range of 2.8-3.5 ppm, coupled to the adjacent methyl and ring protons.
-
CH₃ protons: A doublet for the methyl group protons, typically around 1.0-1.3 ppm, coupled to the methine proton.
-
NH₂ protons: A broad singlet for the amine protons, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. Expected chemical shifts would be:
-
Tetrahydropyran carbons: Signals in the range of approximately 25-70 ppm, with the carbons adjacent to the oxygen appearing more downfield.
-
Chiral center carbon (CH-NH₂): A signal in the region of 45-55 ppm.
-
Methyl carbon (CH₃): A signal in the aliphatic region, typically around 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present:
-
N-H stretching: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretching: Strong absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C-O stretching: A strong absorption in the region of 1050-1150 cm⁻¹ due to the ether linkage in the tetrahydropyran ring.
-
N-H bending: A medium absorption around 1600 cm⁻¹.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 129. The fragmentation pattern would be expected to include characteristic losses, such as the loss of an ethylamine radical or fragmentation of the tetrahydropyran ring.
Safety and Handling
As a primary amine, (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Amines can be corrosive and may cause skin and eye irritation[9]. For the related compound (tetrahydro-2H-pyran-4-yl)methanamine, the GHS hazard statements include H227 (Combustible liquid) and H314 (Causes severe skin burns and eye damage)[3]. Similar precautions should be taken for the title compound.
Conclusion
(R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine is a valuable chiral building block with significant potential in the synthesis of novel therapeutics. Its well-defined stereochemistry and the favorable properties imparted by the tetrahydropyran ring make it an attractive component for medicinal chemists. A thorough understanding of its synthesis, properties, and handling is essential for its effective utilization in drug discovery and development programs. The insights provided in this guide are intended to empower researchers to harness the full potential of this important chiral amine.
References
- Capot Chemical. MSDS of Trans-4-aminotetrahydropyran-3-ol. (2014-05-21).
-
PubChem. 4-Aminomethyltetrahydropyran. [Link]
- Fisher Scientific.
-
Wikipedia. Chiral resolution. [Link]
- PMC. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles.
- eScholarship@McGill.
-
PubChem. (Oxan-4-yl)methanol. [Link]
-
PubMed. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. [Link]
- Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
- ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with....
- CrystEngComm (RSC Publishing).
- A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
- PubMed.
- PubMed. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R)
- PubMed. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)
- PMC. Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. (2025-11-07).
- Google Patents. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
-
NIST WebBook. 4H-Pyran-4-one, tetrahydro-. [Link]
- Dana Bioscience. (S)-1-(Tetrahydro-2H-pyran-4-yl)ethan-1-ol 10g.
- ChemicalBook. Tetrahydro-2H-pyran-4-carboxylic acid(5337-03-1) 1H NMR spectrum.
- GovInfo.
- Certific
- 玉函医药. 1-(四氢-2H-吡喃-4-基)乙胺.
-
NIST WebBook. 2H-Pyran-2-one, tetrahydro-. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1363404-80-1|1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. (Tetrahydro-2H-pyran-4-yl)methanamine | 130290-79-8 [sigmaaldrich.com]
- 4. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 137052-08-5|1-(Tetrahydro-2H-pyran-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3- d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
